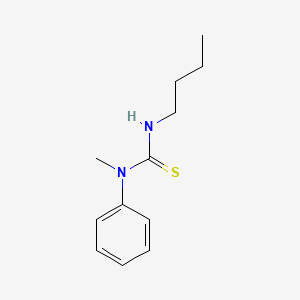
N'-Butyl-N-methyl-N-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Butyl-N-methyl-N-phenylthiourea is an organosulfur compound belonging to the class of thioureas. It is characterized by the presence of a butyl group, a methyl group, and a phenyl group attached to the nitrogen atoms of the thiourea moiety. Thioureas are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
N’-Butyl-N-methyl-N-phenylthiourea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, allowing for the synthesis of N-substituted ureas in good to excellent yields with high chemical purity. The reaction conditions promote unique substrate selectivity from a mixture of two amines.
Industrial Production Methods
Industrial production of N’-Butyl-N-methyl-N-phenylthiourea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene. Although this method is not environmentally friendly or safe, it is still widely used due to its efficiency.
化学反応の分析
Types of Reactions
N’-Butyl-N-methyl-N-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
科学的研究の応用
N’-Butyl-N-methyl-N-phenylthiourea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Medicine: Explored for its therapeutic potential in treating various diseases due to its diverse biological activities.
Industry: Utilized in the production of photographic films, dyes, elastomers, plastics, and textiles.
作用機序
The mechanism of action of N’-Butyl-N-methyl-N-phenylthiourea involves its interaction with molecular targets and pathways in biological systems. For example, it can inhibit enzymes such as tyrosinase, which plays a role in melanin synthesis . The compound’s effects are mediated through its ability to form stable complexes with metal ions and its interaction with cellular proteins and enzymes.
類似化合物との比較
Similar Compounds
Phenylthiourea: An organosulfur compound with a phenyl ring, known for its ability to taste bitter or tasteless depending on genetic makeup.
Thiourea: A simpler thiourea derivative with a wide range of applications in organic synthesis and industry.
Uniqueness
N’-Butyl-N-methyl-N-phenylthiourea is unique due to the presence of the butyl, methyl, and phenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
502748-43-8 |
|---|---|
分子式 |
C12H18N2S |
分子量 |
222.35 g/mol |
IUPAC名 |
3-butyl-1-methyl-1-phenylthiourea |
InChI |
InChI=1S/C12H18N2S/c1-3-4-10-13-12(15)14(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,13,15) |
InChIキー |
IWNDHPIGABNUAV-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=S)N(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



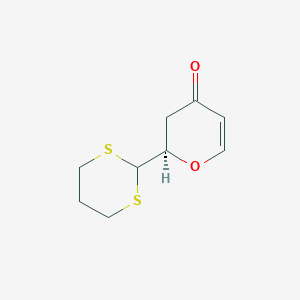
![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)

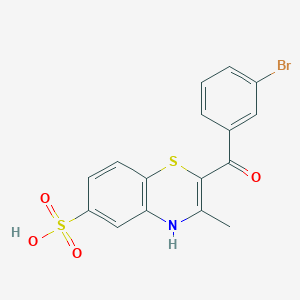
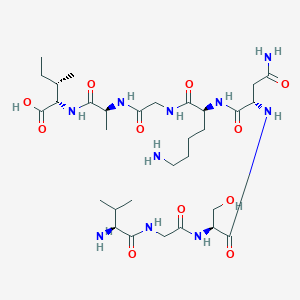
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)

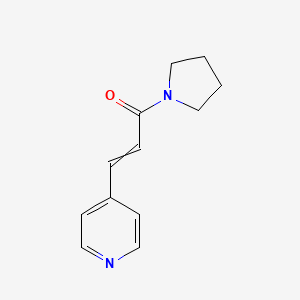
![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
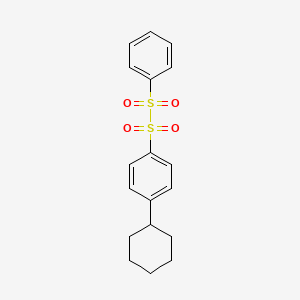
![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)
![Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]-](/img/structure/B14244587.png)
